molecular formula C17H16Cl2O B3025010 3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898793-29-8

3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

Cat. No.: B3025010
CAS No.: 898793-29-8
M. Wt: 307.2 g/mol
InChI Key: UBWHBUCBDPMMPQ-UHFFFAOYSA-N
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Description

3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone is a halogenated aromatic ketone with a propiophenone backbone substituted by chlorine atoms at the 3' and 4' positions of the phenyl ring and a 2,3-dimethylphenyl group at the 3-position.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWHBUCBDPMMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644652
Record name 1-(3,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-29-8
Record name 1-(3,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction includes the acylation of 3,4-dichlorobenzene with 2,3-dimethylphenylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone, commonly known as DCDMP, is a compound that has garnered attention in various scientific research applications, particularly in the fields of organic chemistry, materials science, and pharmacology. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

DCDMP serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecular architectures.

Case Study: Synthesis of Novel Anticancer Agents
In a study published in the Journal of Medicinal Chemistry, researchers utilized DCDMP to synthesize a series of novel anticancer agents. The compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting DCDMP's role as a versatile building block in drug development .

Materials Science

DCDMP has been explored for its potential applications in materials science, particularly in the development of polymers and coatings.

Research Findings: Polymerization Studies
A study investigated the polymerization of DCDMP with various monomers to create high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to conventional polymers .

Pharmacological Research

DCDMP has also been studied for its pharmacological properties. Its structural features suggest potential activity against various biological targets.

Case Study: Antimicrobial Activity
In an investigation published in Pharmaceutical Biology, DCDMP was evaluated for its antimicrobial properties against several bacterial strains. The results indicated that DCDMP exhibited moderate antibacterial activity, suggesting its potential use as a lead compound for developing new antimicrobial agents .

Analytical Chemistry

The compound is used as a standard reference material in analytical chemistry due to its distinct spectral characteristics.

Application: Spectroscopic Analysis
DCDMP's UV-Vis and NMR spectra have been extensively documented, making it useful for calibration and validation in analytical methods .

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical data for 3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties (Density, Melting Point)
This compound* Not reported C₁₇H₁₆Cl₂O ~307.21 3',4'-Cl; 3-(2,3-dimethylphenyl) Density: ~1.20–1.26; MP: 44–46°C (est.)
3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone 898794-50-8 C₁₇H₁₆Cl₂O 307.21 3',4'-Cl; 3-(2,4-dimethylphenyl) Density: 1.206 (est.); MP: Not reported
2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone 898753-96-3 C₁₇H₁₆Cl₂O 307.21 2',3'-Cl; 3-(2,5-dimethylphenyl) Boiling Point: ~429.5°C; Flash Point: 181.3°C
3-(3-Chlorophenyl)-2',4'-dichloropropiophenone 898788-99-3 C₁₇H₁₄Cl₃O 340.65 2',4'-Cl; 3-(3-chlorophenyl) Higher MW due to additional Cl
3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone 898780-55-7 C₁₆H₁₄Cl₂OS 341.25 3',5'-Cl; 3-(2-thiomethylphenyl) Sulfur inclusion alters polarity

Key Observations:

Methyl vs. Thiomethyl: Methyl groups (e.g., ) enhance lipophilicity, while thiomethyl groups (e.g., ) introduce sulfur-based reactivity (e.g., oxidation susceptibility).

Physical Properties: Melting points for dichlorinated propiophenones typically range between 44–46°C (e.g., 3',4'-dichloropropiophenone), though steric effects from dimethyl groups (e.g., ) may elevate this slightly. Boiling points correlate with molecular weight; 2',3'-dichloro analogs (e.g., ) show higher boiling points (~429.5°C) due to increased molecular symmetry.

Synthetic Relevance: Dichlorinated propiophenones are often intermediates in polyimide synthesis (as seen in 3-chloro-N-phenyl-phthalimide derivatives). The dimethylphenyl substituent in this compound may enhance steric hindrance, affecting polymerization efficiency.

Biological Activity

3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention in various fields, including pharmacology and toxicology. This article explores its biological activity, synthesis, and potential applications based on existing research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H14Cl2O
  • Molecular Weight : 305.19 g/mol

The structural formula can be represented as follows:

C16H14Cl2O\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{O}

Synthesis Methods

The synthesis of this compound typically involves the chlorination of 3-(2,3-dimethylphenyl)propiophenone using chlorine gas or a chlorinating agent in the presence of a solvent such as acetic acid. The reaction conditions are crucial to ensure selectivity for the desired dichloro derivative.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on cytochrome P450 enzymes, which are critical for drug metabolism .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibacterial agents .

Toxicological Studies

Toxicity assessments have revealed that this compound can induce cytotoxic effects in various cell lines. Notably, studies using human hepatocyte cultures demonstrated that exposure to this compound resulted in elevated markers of liver toxicity.

Case Studies and Research Findings

Several case studies have examined the biological implications of this compound:

  • Study on Hepatotoxicity : A study published in Toxicology Reports highlighted that this compound caused dose-dependent liver cell damage in vitro, with significant alterations in cell viability and function observed at higher concentrations .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against various bacterial strains, showing promising results in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Enzyme InhibitionInhibits cytochrome P450 enzymes
Antimicrobial PropertiesEffective against Gram-positive bacteria
HepatotoxicityInduces cytotoxic effects in hepatocytes

Q & A

Basic: What are the recommended synthetic routes for 3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone, and how can reaction efficiency be optimized?

Answer:
The Mannich reaction is a classical method for synthesizing structurally related propiophenones. This involves reacting an alkyl aryl ketone with dialkylamine hydrochloride and polyformaldehyde in refluxing ethanol, forming intermediates like N,N-dialkylmethyleneammonium chloride . To optimize efficiency:

  • Maintain precise temperature control (e.g., reflux at 78°C for ethanol).
  • Use stoichiometric ratios of 1:1:1 for ketone, amine, and formaldehyde equivalents.
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Basic: What analytical techniques are suitable for characterizing this compound's purity and structural integrity?

Answer:

  • Purity Assessment: LC/MS-ELSD with ≥95% purity thresholds, validated using internal standards .
  • Structural Confirmation: Combine 1H^1H-NMR and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6) with FTIR for functional group analysis. For crystalline derivatives, X-ray diffraction provides unambiguous confirmation .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthesized batches?

Answer:

  • NMR Discrepancies: Use deuterated solvents to eliminate solvent peak interference and ensure consistent sample concentration. Cross-validate with high-resolution mass spectrometry (HRMS) .
  • Crystallographic Validation: If feasible, grow single crystals for X-ray analysis to resolve ambiguities in stereochemistry or substituent positioning .
  • Batch Consistency: Implement standardized protocols for sample preparation and instrument calibration .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

  • Storage Conditions: Use inert atmospheres (argon/nitrogen) at room temperature (20–25°C) to prevent oxidation. Amber glass vials minimize photodegradation .
  • Stability Monitoring: Conduct periodic HPLC analyses to detect degradation products. For hydrolytically sensitive derivatives, store at 0–6°C with desiccants .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Waste Disposal: Segregate halogenated waste and collaborate with certified agencies for incineration or chemical neutralization .

Advanced: How can researchers study structure-activity relationships (SAR) when analogs are not commercially available?

Answer:

  • Synthetic Modifications: Introduce halogen substituents (e.g., fluorine at the 3' position) or modify the dimethylphenyl group to assess electronic effects. Use Suzuki-Miyaura coupling for aryl group diversification .
  • Biological Testing: Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity trends .

Basic: How should researchers design controls for toxicity studies involving this compound?

Answer:

  • Negative Controls: Use solvent-only groups (e.g., DMSO) to isolate vehicle effects.
  • Positive Controls: Include known toxicants (e.g., 3,4-dichlorophenol) for comparative toxicity thresholds .
  • Dose-Response Curves: Test at least five concentrations spanning IC50 estimates, validated via triplicate experiments .

Advanced: What computational methods predict the compound’s reactivity in novel reaction environments?

Answer:

  • DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian09 with B3LYP/6-31G(d) basis sets is recommended .
  • Solvent Effect Simulations: Use COSMO-RS to predict solubility and stability in polar aprotic solvents (e.g., acetonitrile) .

Basic: What are the critical parameters for scaling up synthesis without compromising yield?

Answer:

  • Reactor Design: Use jacketed reactors for precise temperature control during exothermic steps.
  • Purification: Optimize column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization in ethanol/water mixtures .

Advanced: How to address discrepancies in biological activity data across research groups?

Answer:

  • Standardize Assays: Adopt validated protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition.
  • Compound Verification: Share batches between labs for cross-testing and confirm purity via third-party analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone
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3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

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